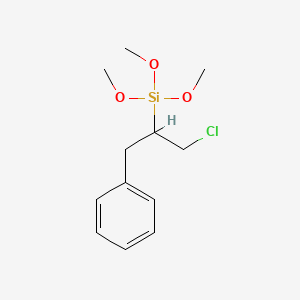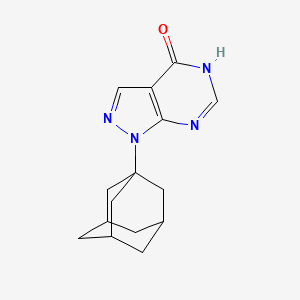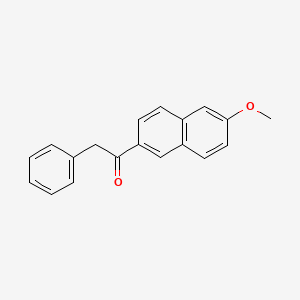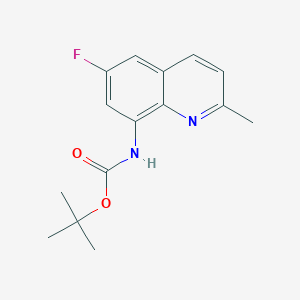
2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a methoxyhexenyl group and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific conditions. For example, a precursor containing a methoxyhexenyl group and a trimethylsilyloxy group can undergo cyclization in the presence of a strong acid or base to form the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Methoxyhex-2-en-1-yl)-2-((trimethylsilyl)oxy)cyclobutanone include other cyclobutanone derivatives with different substituents. Examples include:
- 2-(1-Methoxyhex-2-en-1-yl)cyclobutanone
- 2-((Trimethylsilyl)oxy)cyclobutanone
- 2-(1-Methoxyhex-2-en-1-yl)-2-hydroxycyclobutanone
Properties
Molecular Formula |
C14H26O3Si |
|---|---|
Molecular Weight |
270.44 g/mol |
IUPAC Name |
2-[(E)-1-methoxyhex-2-enyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C14H26O3Si/c1-6-7-8-9-13(16-2)14(11-10-12(14)15)17-18(3,4)5/h8-9,13H,6-7,10-11H2,1-5H3/b9-8+ |
InChI Key |
QAVUPAXEZQMNNY-CMDGGOBGSA-N |
Isomeric SMILES |
CCC/C=C/C(C1(CCC1=O)O[Si](C)(C)C)OC |
Canonical SMILES |
CCCC=CC(C1(CCC1=O)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)





![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)



